
3-bromo-N-(2-morpholinoethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-morpholinoethyl)benzenesulfonamide, also known as BEME, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In
科学的研究の応用
3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, this compound has been shown to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-bacterial activity against both Gram-positive and Gram-negative bacteria.
作用機序
The mechanism of action of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the development of various inflammatory diseases. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which could potentially be used as a therapeutic approach for cancer treatment. This compound has also been found to have anti-bacterial activity against both Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
One of the advantages of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide is its high solubility in water and other polar solvents, which makes it easy to work with in lab experiments. In addition, this compound has been found to have a relatively low toxicity profile, which makes it a potentially safe compound to use in various applications. However, one limitation of this compound is its relatively low potency compared to other sulfonamide derivatives, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide. One potential area of research is the development of more potent derivatives of this compound that could be used in various applications. Another area of research is the exploration of the potential applications of this compound in the treatment of various inflammatory diseases such as arthritis and asthma. Finally, the development of novel drug delivery systems for this compound could potentially improve its efficacy and reduce its toxicity.
特性
分子式 |
C12H17BrN2O3S |
|---|---|
分子量 |
349.25 g/mol |
IUPAC名 |
3-bromo-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17BrN2O3S/c13-11-2-1-3-12(10-11)19(16,17)14-4-5-15-6-8-18-9-7-15/h1-3,10,14H,4-9H2 |
InChIキー |
IBNOFYOMOCVINR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)Br |
正規SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)
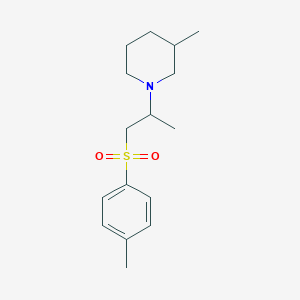
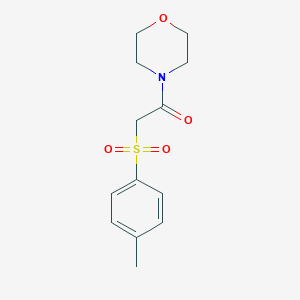
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)
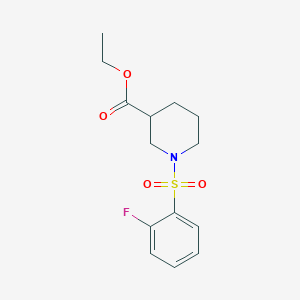
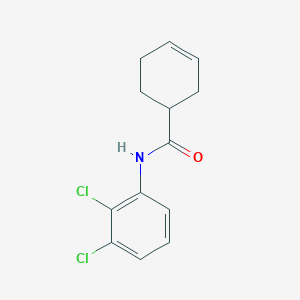
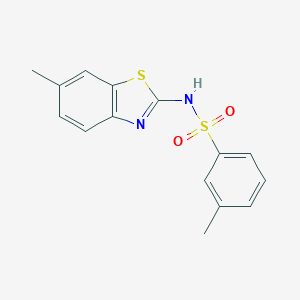
![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)
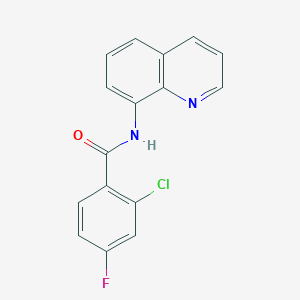
![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)
![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)

![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)